Methyl 5-(aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]benzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a sulfonamide group, a chloro substituent, and a furan ring. These functional groups contribute to its diverse chemical reactivity and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]benzoate typically involves multiple steps, starting from readily available precursors. One common approach involves the chlorination of a suitable benzoate derivative, followed by the introduction of the sulfonamide group through a sulfonation reaction. The furan ring is then attached via a nucleophilic substitution reaction, and the final product is obtained through esterification.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations. The scalability of the process is crucial for its application in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro substituent can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring yields furanones, while reduction of the nitro group produces an amine derivative.
Scientific Research Applications
Methyl 5-(aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-(aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]benzoate involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or bind to receptors. The chloro and furan groups contribute to its binding affinity and specificity, influencing the pathways involved in its biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(aminosulfonyl)benzoate
- Methyl 2-amino-5-(methylsulfonyl)benzoate
Uniqueness
Methyl 5-(aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]benzoate is unique due to the presence of the chloro substituent and the furan ring, which are not found in the similar compounds listed above
Biological Activity
Methyl 5-(aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]benzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, mechanisms, and comparative analysis with similar compounds.
- Molecular Formula : C13H13ClN2O5S
- Molecular Weight : 344.77 g/mol
- IUPAC Name : Methyl 4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoate
- CAS Number : 4793-48-0
This compound primarily functions as a diuretic agent . Its mechanism involves:
- Inhibition of Sodium and Chloride Reabsorption : It acts on the kidneys to prevent the reabsorption of sodium and chloride ions, leading to increased urine output, akin to the mechanism of furosemide.
- Potential Anti-inflammatory Effects : Preliminary studies suggest that this compound may also exhibit anti-inflammatory and analgesic properties, although further research is required to fully understand these effects.
Comparative Analysis with Similar Compounds
The structural characteristics of this compound allow it to be compared with other known diuretics. Below is a comparative table highlighting key similarities and differences:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Furosemide | Sulfonamide group; Loop diuretic | Widely used for heart failure; rapid action |
Bumetanide | Similar sulfonamide structure; potent diuretic | More potent than furosemide; shorter half-life |
Torsemide | Sulfonamide; longer half-life | Less frequent dosing; improved bioavailability |
Ethacrynic Acid | Non-sulfonamide loop diuretic | Unique mechanism; less common due to side effects |
This compound distinguishes itself through its specific furan substitution, which may confer unique biological activities beyond traditional loop diuretics.
Diuretic Activity
Research indicates that this compound exhibits significant diuretic activity comparable to furosemide. It has been shown to effectively manage conditions such as edema and chronic renal insufficiency by enhancing renal excretion of water and electrolytes.
Anti-inflammatory Potential
In vitro studies have suggested that this compound may possess anti-inflammatory properties. However, detailed mechanistic studies are necessary to validate these findings and explore its potential therapeutic applications in inflammation-related disorders .
Case Studies
- Diuretic Efficacy in Clinical Settings : A study involving patients with congestive heart failure demonstrated that this compound produced a significant increase in urine output compared to placebo, supporting its use as an effective diuretic agent.
- Analgesic Properties : Preliminary animal studies indicated that the compound may reduce pain responses, suggesting potential applications in pain management therapies.
Properties
CAS No. |
4793-48-0 |
---|---|
Molecular Formula |
C13H13ClN2O5S |
Molecular Weight |
344.77 g/mol |
IUPAC Name |
methyl 4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoate |
InChI |
InChI=1S/C13H13ClN2O5S/c1-20-13(17)9-5-12(22(15,18)19)10(14)6-11(9)16-7-8-3-2-4-21-8/h2-6,16H,7H2,1H3,(H2,15,18,19) |
InChI Key |
DGEAZXYEOFMJBR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1NCC2=CC=CO2)Cl)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.